molecular formula C8H16ClF2N B2532285 4,4-difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride CAS No. 2305255-70-1

4,4-difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride

Cat. No.: B2532285
CAS No.: 2305255-70-1
M. Wt: 199.67
InChI Key: JJCRVEXDTRYPHQ-UHFFFAOYSA-N
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Description

4,4-difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C8H15F2N·HCl. It is a derivative of cyclohexane, featuring two fluorine atoms and two methyl groups attached to the cyclohexane ring, along with an amine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride typically involves the fluorination of a cyclohexane derivative followed by amination. One common method includes the following steps:

    Fluorination: Starting with 2,2-dimethylcyclohexanone, the compound is subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.

    Amination: The fluorinated product is then reacted with ammonia or an amine source under suitable conditions to introduce the amine group.

    Hydrochloride Formation: Finally, the amine product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,4-difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

4,4-difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4-difluoro-2,2-dimethylcyclohexan-1-one: A ketone derivative with similar structural features but different reactivity.

    4,4-difluorocyclohexan-1-amine: Lacks the additional methyl groups, leading to different chemical properties.

Uniqueness

4,4-difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride is unique due to the presence of both fluorine atoms and methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4,4-difluoro-2,2-dimethylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N.ClH/c1-7(2)5-8(9,10)4-3-6(7)11;/h6H,3-5,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCRVEXDTRYPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCC1N)(F)F)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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